2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
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Overview
Description
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a heterocyclic compound belonging to the quinazoline family It is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by further modifications. One common method includes the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often involve heating the reactants under microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that scalable and environmentally friendly methods could be developed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antiviral, and anticancer agent due to its quinazolinone core structure.
Biology: It is used in studies related to enzyme inhibition and molecular interactions.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid
Uniqueness
2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity
Properties
CAS No. |
886500-42-1 |
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Molecular Formula |
C12H10Cl2N2O3S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18) |
InChI Key |
OJBUMMTWKBIDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O |
Origin of Product |
United States |
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